molecular formula C22H28O2 B14170574 1,2,3,4-Tetraethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione CAS No. 929217-67-4

1,2,3,4-Tetraethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione

Cat. No.: B14170574
CAS No.: 929217-67-4
M. Wt: 324.5 g/mol
InChI Key: YMKLZQPEONOBRP-UHFFFAOYSA-N
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Description

1,2,3,4-Tetraethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione is a complex organic compound with a unique structure that includes multiple ethyl groups and a tetrahydroanthracene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetraethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the alkylation of anthracene derivatives followed by hydrogenation and oxidation steps. The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced catalytic systems and automated control systems helps in maintaining consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetraethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it back to its hydroquinone form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve specific substitutions.

Major Products Formed

The major products formed from these reactions include various substituted anthracene derivatives, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2,3,4-Tetraethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent in various medical conditions.

    Industry: It finds applications in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetraethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, influencing redox reactions and cellular processes. Its derivatives may interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4-Tetraethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione is unique due to its specific ethyl substitutions and tetrahydroanthracene core, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Properties

CAS No.

929217-67-4

Molecular Formula

C22H28O2

Molecular Weight

324.5 g/mol

IUPAC Name

1,2,3,4-tetraethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione

InChI

InChI=1S/C22H28O2/c1-5-13-14(6-2)16(8-4)20-19(15(13)7-3)21(23)17-11-9-10-12-18(17)22(20)24/h9-12,15-16,19-20H,5-8H2,1-4H3

InChI Key

YMKLZQPEONOBRP-UHFFFAOYSA-N

Canonical SMILES

CCC1C2C(C(C(=C1CC)CC)CC)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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